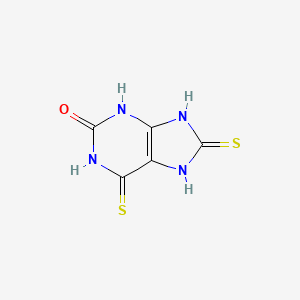

6,8-Dimercapto-7H-purin-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

91113-94-9 |

|---|---|

Molecular Formula |

C5H4N4OS2 |

Molecular Weight |

200.2 g/mol |

IUPAC Name |

6,8-bis(sulfanylidene)-7,9-dihydro-3H-purin-2-one |

InChI |

InChI=1S/C5H4N4OS2/c10-4-7-2-1(3(11)9-4)6-5(12)8-2/h(H4,6,7,8,9,10,11,12) |

InChI Key |

IDHADZLSPDGLOW-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(NC(=O)NC1=S)NC(=S)N2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6,8 Dimercapto 7h Purin 2 Ol and Its Analogs

Established Synthetic Pathways to 6,8-Dimercapto-7H-purin-2-ol

The synthesis of 6,8-Dimercapto-7H-purin-2-ol, also known by its tautomeric form 2,8-dimercapto-6-hydroxypurine, typically relies on the functionalization of a pre-existing purine (B94841) core. The most fundamental and widely utilized method is the Traube purine synthesis, which involves constructing the imidazole (B134444) ring onto a functionalized pyrimidine (B1678525) precursor. thieme-connect.de

More specific strategies for introducing thiol groups at the C6 and C8 positions often begin with a suitable purine starting material, such as hypoxanthine (B114508) (6-hydroxypurine). A common pathway involves the following steps:

Halogenation : The purine scaffold is first halogenated at the 2 and 8 positions. This is often achieved using reagents like phosphorus oxybromide (POBr₃) to yield intermediates such as 2,8-dibromo-6-hydroxypurine.

Thiolation : The halogenated intermediate then undergoes nucleophilic substitution to introduce the thiol groups. This can be accomplished by reacting it with a sulfur source like thiourea (B124793) or hydrogen sulfide (B99878) (H₂S) under alkaline conditions.

An alternative established route involves direct thionation using powerful sulfurizing agents. Reagents such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent can be used to convert carbonyl or hydroxyl groups on the purine ring directly into thiol groups under anhydrous conditions.

Emerging Synthetic Approaches for Purine Thiol Scaffolds

Modern synthetic chemistry has introduced more efficient and selective methods for creating purine thiol structures and their analogs. These emerging techniques offer advantages in terms of reaction time, yield, and stereochemical control.

Microwave-Assisted Synthesis Techniques for Purine Thioglycoside Analogs

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating the synthesis of purine analogs. This technique has been successfully applied to create novel purine and guanine (B1146940) thioglycoside analogs. nih.govtandfonline.com The key step in this methodology is the rapid, microwave-irradiated condensation of 5-aminopyrazole derivatives with ketene (B1206846) dithiolate salts, such as sodium 2,2-dicyanoethene-1,1-bis(thiolate). tandfonline.comresearchgate.net This reaction forms pyrazolo[1,5-a]pyrimidine-7-thiolate intermediates, which are then coupled with halo sugars to produce the final thioglycoside analogs. nih.govtandfonline.com This approach is noted for being eco-friendly and cost-effective compared to traditional methods. tandfonline.comresearchgate.net

| Reactants | Solvent | Microwave Power | Temperature | Time | Product Type |

|---|---|---|---|---|---|

| 5-aminopyrazole derivatives + Sodium 2,2-dicyanoethene-1,1-bis(thiolate) | DMF | 600 W | 154°C | 10 min | Sodium pyrazolo[1,5-a]pyrimidine-7-thiolate derivatives |

| 5-aminopyrazole derivatives + [bis(mercapto)methylene]malononitrile | DMF | 600 W | 154°C | 10 min | 7-mercaptopyrazolo[1,5-a]pyrimidine derivatives |

Stereoselective Synthesis of Purine Derivatives

Achieving specific stereochemistry is critical in the synthesis of bioactive nucleoside analogs. Several advanced strategies have been developed to control the stereochemical outcome. One notable approach is the direct coupling of free purine nucleobases with cyclic carbohydrate phosphates. This reaction has been shown to be highly stereoselective, yielding exclusively the β-anomer of the resulting nucleotides. nih.govpnas.org

Another powerful method for achieving stereoselectivity is the Mitsunobu reaction. This has been used for the synthesis of tetrahydropyran (B127337) isonucleosides, where the coupling of an alcohol with 6-chloropurine (B14466) proceeds with a defined stereochemical inversion (Sₙ2 displacement), allowing for the selective formation of either cis or trans isomers depending on the starting alcohol's configuration. thieme-connect.com Furthermore, the use of catalysts like activated molecular sieves has proven effective in preparing intermediates such as 2-amino-6-chloro-9-(2,3,5-triphenylmethoxyl-β-d-arabianofuranosyl)purine, ensuring that only the desired β-isomer is formed and avoiding the difficult separation of α- and β-isomer mixtures that occurs with older catalysts like mercury cyanide. nih.gov

Advanced Coupling Reactions in Thiolated Purine Nucleoside Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to modify purine nucleosides. nih.gov These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds directly on the purine ring. nih.gov

Sonogashira Coupling : This reaction has been used to couple terminal alkynes with halogenated, unprotected nucleosides in polar aprotic solvents like DMF. The use of a PdCl₂(PPh₃)₂ catalyst with a CuI co-catalyst enables the efficient synthesis of 2-alkynyl-adenosine derivatives in excellent yields. nih.gov

Suzuki Coupling : This versatile reaction is used to form carbon-carbon bonds. For instance, a Suzuki coupling was employed to create a vinylic system on a purine scaffold, which was then converted into a phosphoramidite (B1245037) for incorporation into oligonucleotides. acs.org

Direct C-H Arylation : Emerging methods allow for the direct coupling of arenes with the C-H bonds of purine nucleosides. For example, the C8-position of 6-(4-Methoxyphenyl)purine ribonucleoside has been successfully arylated with aryl iodides using a Pd(OAc)₂ catalyst. nih.gov

Precursor Chemistry and Synthetic Intermediates of 6,8-Dimercapto-7H-purin-2-ol

Pyrimidine Derivatives : Following the classical Traube synthesis, substituted pyrimidines are common starting points. thieme-connect.de A 4,5-diaminopyrimidine (B145471) can be reacted with a one-carbon source (e.g., formic acid, carbon disulfide) to form the fused imidazole ring, yielding the purine structure. thieme-connect.deresearchgate.net

Imidazole Derivatives : An alternative approach, which mirrors the biosynthetic pathway, involves building the pyrimidine ring onto a substituted imidazole precursor. thieme-connect.de

Acyclic Precursors : In routes that mimic prebiotic chemistry, purines can be formed from simple acyclic molecules. Diaminomaleonitrile, a stable tetramer of hydrogen cyanide, is a key intermediate in this type of synthesis. thieme-connect.deresearchgate.net

Purine Derivatives : For direct functionalization, common purine derivatives serve as precursors. Hypoxanthine is a frequent starting material for 6,8-Dimercapto-7H-purin-2-ol, which is first converted into a more reactive intermediate, such as 2,8-dibromo-6-hydroxypurine, before thiolation.

Analytical Methodologies for Synthetic Characterization

The characterization and purification of 6,8-Dimercapto-7H-purin-2-ol and its analogs rely on a combination of spectroscopic and chromatographic techniques to confirm structure, purity, and other chemical properties.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is a primary tool for the purification and analysis of thiolated purines. For 2,8-Dimercapto-6-hydroxypurine, a mobile phase of acetonitrile/water with 0.1% phosphoric acid has been reported.

Affinity Chromatography : This technique is used for the specific separation of thiol-containing molecules. Columns made of mercurated cellulose (B213188) can specifically interact with and retain thiopurines like 6-mercaptopurine (B1684380), allowing for their selective isolation. nih.gov

Thin-Layer Chromatography (TLC) : TLC is routinely used to monitor the progress of synthetic reactions. researchgate.net

Spectroscopic Techniques: A suite of spectroscopic methods is employed to elucidate the molecular structure of newly synthesized purine derivatives.

Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy are essential for determining the chemical structure, confirming the position of substituents, and assigning stereochemistry. thieme-connect.comresearchgate.net

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the synthesized compounds and to help confirm their elemental composition. researchgate.netresearchgate.net

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy : IR spectroscopy helps identify functional groups (like C=O, C=N, and CN), while UV-Vis spectroscopy is used to study electronic transitions within the molecule. researchgate.netresearchgate.net

| Method | Application | Reference |

|---|---|---|

| RP-HPLC | Purification and purity assessment | |

| Affinity Chromatography | Specific isolation of thiol-containing purines | nih.gov |

| ¹H and ¹³C NMR | Structural elucidation and stereochemical assignment | thieme-connect.comresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight determination | researchgate.netresearchgate.net |

| IR Spectroscopy | Functional group identification | researchgate.netresearchgate.net |

| Iodimetric Titration | Quantitative determination in alkaline media |

Advanced Molecular Structure and Electronic Properties Investigations of 6,8 Dimercapto 7h Purin 2 Ol

Tautomeric Equilibrium Analysis in 6,8-Dimercapto-7H-purin-2-ol Derivatives

Tautomerism, the phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a key characteristic of many purine (B94841) derivatives. researchgate.netnumberanalytics.com The relative stability and population of these tautomers can be significantly influenced by factors such as substituents and the surrounding environment. researchgate.net For sulfur-containing purines like 6,8-dimercapto-7H-purin-2-ol, the equilibrium between thione (C=S) and thiol (-SH) forms is of particular interest.

Experimental Spectroscopic Characterization of Tautomers (e.g., NMR, IR)

Spectroscopic methods are powerful tools for the experimental investigation of tautomeric equilibria in solution and the solid state. beilstein-journals.orgsedoptica.es

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR spectroscopy is a particularly effective technique for studying tautomerism. researchgate.net At lower temperatures, the rate of interconversion between tautomers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each form. researchgate.net For instance, in studies of similar purine derivatives, two sets of signals were observed in NMR spectra at 213 K, while at room temperature, only a single, time-averaged set of signals was present. researchgate.net The analysis of ¹³C and ¹⁵N chemical shifts, along with coupling constants like J(H,C) and J(H,N), helps in assigning the signals to specific tautomers and determining the distribution of mobile protons. researchgate.net For example, in related mercaptopurine compounds, 2D NMR methods such as ¹H-¹³C HMBC and ¹H-¹⁵N HMQC have been successfully used to elucidate the predominant tautomeric forms in solution. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the vibrational frequencies of different functional groups within a molecule, which can help distinguish between tautomers. numberanalytics.com For example, the presence of a C=S stretching band would indicate a thione form, while an S-H stretching band would suggest a thiol form. In a study of 6-thiopurine, IR spectra of the compound isolated in low-temperature matrices revealed a mixture of thione and thiol tautomers. acs.org The experimental spectra, when compared with theoretically predicted spectra, confirmed the assignments of the different tautomeric forms. acs.org

The following table summarizes the key spectroscopic techniques and their applications in characterizing tautomers of purine derivatives.

| Spectroscopic Technique | Application in Tautomer Analysis | Key Observations in Purine Derivatives |

| NMR Spectroscopy | Elucidation of tautomeric forms in solution. researchgate.net | Appearance of separate signals for different tautomers at low temperatures. researchgate.net |

| Determination of proton distribution and equilibrium populations. researchgate.net | Averaged signals at room temperature due to rapid interconversion. researchgate.net | |

| IR Spectroscopy | Identification of functional groups characteristic of each tautomer (e.g., C=S vs. S-H). acs.org | Distinct vibrational bands corresponding to thione and thiol forms. acs.org |

| Confirmation of tautomer structures through comparison with theoretical spectra. acs.org | Photochemical conversion between tautomers observed in matrix isolation studies. acs.org |

Theoretical Chemistry Approaches to 6,8-Dimercapto-7H-purin-2-ol Electronic Structure

Theoretical chemistry provides powerful tools for investigating the electronic structure of molecules like 6,8-dimercapto-7H-purin-2-ol, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications in Purine Systems

Density Functional Theory (DFT) has become a widely used method for studying the electronic properties of purine systems due to its balance of computational cost and accuracy. researchgate.netrsc.org DFT calculations can be employed to investigate various aspects, including the effects of solvation on tautomerism and the electronic reactivity of molecules. orientjchem.orgbohrium.com

For instance, DFT studies on 6-oxo purine have shown that polar solvents increase the stability of all tautomers compared to the gas phase. orientjchem.org The relative stability of different tautomers can change depending on the polarity of the solvent. orientjchem.org DFT can also be used to analyze quantum mechanical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity. rsc.org For example, in a study of 6-mercaptopurine (B1684380) and 6-thioguanine, the neutral forms of the drugs in the gas phase showed higher HOMO energies compared to the aqueous phase, indicating greater electron-donating ability in the gas phase. rsc.org

The table below presents a selection of quantum mechanical descriptors calculated using DFT for related thiopurine derivatives, illustrating the type of data that can be obtained.

| Compound (Form, Phase) | EHOMO (eV) | ELUMO (eV) | Hardness (η) (eV) |

| 6-Thioguanine (Neutral, Gas) | -5.50 rsc.org | -1.70 | 1.90 rsc.org |

| 6-Mercaptopurine (Neutral, Gas) | -5.74 rsc.org | ||

| 6-Thioguanine (Neutral, Aqueous) | 2.13 rsc.org | ||

| 6-Thioguanine (Protonated, Gas) | 2.32 rsc.org |

Data adapted from a study on 6-mercaptopurine and 6-thioguanine. rsc.org Note that a direct comparison of all values is not provided in the source.

Ab Initio Calculation Methodologies

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. acs.orgresearchgate.net These methods are essential for a quantitative description of molecular properties. nih.gov High-level multireference perturbation theory methods have been used to calculate the excited electronic states of purine derivatives. acs.org

Studies on substituted purines have shown that while simple frontier molecular orbital theory can explain qualitative trends, ab initio calculations are necessary for a quantitative description. researchgate.net For example, substitution at different positions on the purine ring can significantly affect the energies of the excited states. acs.orgnih.gov Ab initio calculations have also been used to investigate the effects of non-planar distortions on the excitation energies of purine derivatives, showing that these effects are often small. acs.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.comdovepress.com By simulating the interactions between particles, MD provides a detailed picture of molecular motion and conformational changes. ebsco.com

In the context of purine derivatives, MD simulations can be used to explore conformational landscapes and the stability of different structures. For example, MD simulations have been used to study the interaction of 6-mercaptopurine with DNA, revealing that the incorporation of the drug can cause local distortions and destabilize DNA structures. tandfonline.com These simulations typically involve defining a potential energy surface that describes the forces between atoms and then integrating the equations of motion to generate a trajectory of the system over time. ebsco.com The time step for these simulations is usually on the order of femtoseconds to capture the fastest vibrational frequencies. bnl.gov

Calculation of Molecular Properties and Reactivity Descriptors

Theoretical and computational chemistry provides a powerful lens for examining the molecular structure and electronic properties of compounds like 6,8-Dimercapto-7H-purin-2-ol. While specific experimental and computational studies exclusively detailing the reactivity descriptors for 6,8-Dimercapto-7H-purin-2-ol are not extensively documented in publicly available literature, a robust understanding can be constructed by analyzing research on closely related purine derivatives, such as 6-mercaptopurine and 2,6-dithiopurine (B145636). researchgate.nettandfonline.com Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting molecular behavior and reactivity. researchgate.netbohrium.com These computational methods allow for the calculation of a suite of electronic parameters that are crucial for understanding the chemical nature of a molecule.

Research on analogous thiopurine compounds reveals that the introduction of sulfur atoms significantly influences the electronic structure and, consequently, the reactivity of the purine core. researchgate.net The following molecular properties and reactivity descriptors are commonly investigated in such computational studies and are considered vital for characterizing the behavior of 6,8-Dimercapto-7H-purin-2-ol.

Key molecular properties and reactivity descriptors derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. rsc.org The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

From these frontier orbital energies, a range of global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. These descriptors, often calculated using methods like DFT with a basis set such as B3LYP/6-31+G*, provide a more nuanced picture of the molecule's reactivity. researchgate.net

Table 1: Key Molecular Properties and Reactivity Descriptors

This table outlines the principal quantum chemical parameters used to describe the reactivity of purine derivatives. The conceptual framework provided by these descriptors is essential for predicting the chemical behavior of 6,8-Dimercapto-7H-purin-2-ol.

| Property/Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the propensity to donate electrons. Higher values suggest a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept electrons. Lower values suggest a better electron acceptor. |

| Energy Gap | ΔE | Represents the chemical reactivity and stability. A smaller gap signifies higher reactivity. |

| Ionization Potential | I | The minimum energy required to remove an electron from a molecule (approximated as -EHOMO). |

| Electron Affinity | A | The energy released when an electron is added to a molecule (approximated as -ELUMO). |

| Global Hardness | η | Measures the resistance to change in electron distribution or charge transfer (η = (I - A) / 2). |

| Global Softness | S | The reciprocal of global hardness (S = 1 / η), indicating the capacity of a molecule to receive electrons. |

| Electronegativity | χ | The power of an atom or molecule to attract electrons towards itself (χ = (I + A) / 2). |

| Chemical Potential | µ | The negative of electronegativity (µ = -χ), related to the escaping tendency of electrons. |

| Electrophilicity Index | ω | A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = µ² / 2η). |

Studies on similar molecules, such as 2,6-dithiopurine, have demonstrated how these descriptors can be used to predict their interactions and reactivity. For instance, the calculated values for 2,6-dithiopurine show a specific energy gap and electrophilicity index that help to explain its chemical behavior. researchgate.net It is reasonable to infer that the two mercapto groups and the hydroxyl group in 6,8-Dimercapto-7H-purin-2-ol would significantly influence these quantum chemical parameters, likely affecting its stability and interaction with other molecules. The presence of multiple tautomeric forms for such molecules further complicates their electronic character, with each tautomer presenting a unique set of reactivity descriptors. bohrium.com

Mechanistic Biochemical and Enzymatic Studies of 6,8 Dimercapto 7h Purin 2 Ol Interactions

Enzymatic Inhibition and Activation by 6,8-Dimercapto-7H-purin-2-ol

The biological activity of 6,8-Dimercapto-7H-purin-2-ol is largely defined by its ability to interact with and modulate the function of enzymes, particularly those involved in purine (B94841) metabolism. The presence of highly reactive sulfhydryl groups allows the molecule to bind to enzyme active sites, potentially leading to inhibition or altered substrate specificity. wikipedia.org

Modulation of Purine Metabolizing Enzymes (e.g., Xanthine (B1682287) Oxidase)

Thiopurines are well-known substrates and inhibitors of enzymes involved in purine catabolism. Studies on the related compound 2,6-dithiopurine (B145636) have shown it to be a good substrate for xanthine oxidase (XO), a key enzyme in the purine degradation pathway that converts hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov In vitro, the interaction of 2,6-dithiopurine with xanthine oxidase results in the formation of 2,6-dithiouric acid. nih.gov This suggests that 6,8-Dimercapto-7H-purin-2-ol may undergo a similar oxidative metabolism by XO.

Furthermore, 2,6-dithiopurine is also metabolized by thiopurine methyltransferase (TPMT), another critical enzyme in the thiopurine metabolism pathway, which is responsible for the S-methylation of drugs like 6-mercaptopurine (B1684380). nih.gov The interaction with these enzymes highlights the potential for 6,8-Dimercapto-7H-purin-2-ol to influence purine metabolic fluxes, not only through direct inhibition but also by acting as a substrate that competes with endogenous purines. The thiol groups of the compound are key to this activity, as they can interact with metal ions or form disulfide bonds within enzyme active sites.

Substrate and Inhibitor Specificity Profiling

The specificity of 6,8-Dimercapto-7H-purin-2-ol and its analogs has been explored in various enzymatic systems. A study investigating the substrate recognition of a purine nucleotide synthase ribozyme found that the ribozyme could react with 6,8-dithiopurine, although the reaction was 4 to 10 times slower than its reaction with 6-thiopurine. sfu.ca This indicates a degree of specificity, where the presence and position of the thiol groups influence the rate of enzymatic conversion. The same study noted that "6,8-dithio-2-hydroxypurine" (the target compound) was among the purine analogs procured for the research. sfu.ca

The metabolism of the related compound 2,6-dithiopurine demonstrates specificity for at least two key enzymes in purine metabolism: xanthine oxidase and thiopurine methyltransferase. nih.gov This dual substrate capability underscores the compound's potential to integrate into and influence multiple branches of the purine metabolic network.

| Compound | Enzyme/Macromolecule | Observed Interaction | Reference |

| 6,8-Dithiopurine | Purine Nucleotide Synthase Ribozyme (MA) | Substrate; reaction is 4-10x slower than with 6-thiopurine. | sfu.ca |

| 2,6-Dithiopurine | Xanthine Oxidase (XO) | Good substrate; metabolized to 2,6-dithiouric acid. | nih.gov |

| 2,6-Dithiopurine | Thiopurine Methyltransferase (TPMT) | Good substrate; metabolized to a monomethylated derivative. | nih.gov |

Role as Antimetabolite in Purine Biosynthesis and Salvage Pathways

Purine antimetabolites are structural analogs of endogenous purine bases that can disrupt the synthesis and function of nucleic acids. nih.gov Most of these agents become active after being converted to their nucleotide form via the purine salvage pathway. nih.gov This pathway recycles purine bases from nucleic acid breakdown, converting them back into nucleotides. msdmanuals.com

The key enzymes in the purine salvage pathway are hypoxanthine-guanine phosphoribosyltransferase (HPRT) and adenine (B156593) phosphoribosyltransferase (APRT), which catalyze the conversion of purine bases into their corresponding monophosphate nucleosides using phosphoribosylpyrophosphate (PRPP). mdpi.comyoutube.com Given its structure, 6,8-Dimercapto-7H-purin-2-ol could potentially serve as a substrate for HPRT, similar to other thiopurines like 6-mercaptopurine and guanine (B1146940). If converted, it would form a fraudulent nucleotide, 6,8-dimercapto-7H-purin-2-ol ribonucleotide.

This resulting fraudulent nucleotide could then exert antimetabolic effects through several mechanisms:

Inhibition of de novo purine synthesis: Thiopurine nucleotides are known to feedback-inhibit key enzymes in the de novo purine synthesis pathway, such as glutamine-PRPP amidotransferase.

Incorporation into nucleic acids: If further phosphorylated to di- and triphosphate forms, the analog nucleotide could be incorporated into RNA and DNA by polymerases, leading to chain termination or dysfunctional nucleic acids. nih.gov

Disruption of signaling: The accumulation of analog nucleotides could interfere with cellular signaling pathways that rely on natural purine nucleotides like GTP. frontiersin.org

Receptor Binding and Ligand Activity (e.g., Adenosine (B11128) Receptors in in vitro systems)

Purine analogs are often evaluated for their ability to bind to purinergic receptors, such as the adenosine receptor family (A1, A2A, A2B, A3), due to their structural similarity to adenosine. However, a review of the scientific literature does not reveal specific studies that have evaluated the binding affinity or functional activity of 6,8-Dimercapto-7H-purin-2-ol at adenosine receptors. While many purine and xanthine derivatives have been extensively studied as adenosine receptor ligands, specific data for this particular dimercapto compound remains uncharacterized in this context.

Molecular Interaction Analysis with Biological Macromolecules (e.g., protein-ligand interactions)

The molecular interactions of 6,8-Dimercapto-7H-purin-2-ol are predicted to be driven by its highly reactive thiol groups. These groups can engage in several types of interactions with biological macromolecules:

Disulfide Bond Formation: Under oxidative conditions, such as those found in some enzyme active sites, the thiol groups can form disulfide bonds with cysteine residues on proteins, leading to covalent modification and potential inhibition.

Metal Ion Chelation: The thiol groups can form stable complexes with metal ions. This is particularly relevant for metalloenzymes where such an interaction could displace a critical metal cofactor and inhibit enzyme function.

Direct analysis of its interaction with a biological macromolecule was observed in a study using a ribozyme selected for purine nucleotide synthesis. The study showed that the related 6,8-dithiopurine could be recognized and processed by the ribozyme, although less efficiently than 6-thiopurine, demonstrating a specific molecular interaction. sfu.ca Detailed computational docking or structural biology studies (e.g., X-ray crystallography) that resolve the binding mode of 6,8-Dimercapto-7H-purin-2-ol within the active site of key protein targets like xanthine oxidase or HPRT are not widely available in the current literature.

Cellular and Molecular Biological Investigations of 6,8 Dimercapto 7h Purin 2 Ol

Influence on Intracellular Signaling Cascades

Direct studies detailing the influence of 6,8-Dimercapto-7H-purin-2-ol on specific intracellular signaling cascades are limited. However, its established role as an antithyroid agent suggests potential indirect effects on hormone-regulated signaling pathways. who.int Thyroid hormones are known to interact with the hypothalamic-pituitary-thyroid (HPT) axis, which can, in turn, crosstalk with the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-adrenal (HPA) axes. nih.govresearchgate.net By modulating thyroid hormone synthesis, the compound could potentially influence signaling events downstream of these neuroendocrine systems. nih.gov

Furthermore, other compounds with thiol groups or related structures have been shown to modulate key signaling pathways involved in cell fate. For instance, certain naphthoquinone derivatives can induce apoptosis through the activation of ROS-mediated MAPK, STAT3, and NF-κB signaling pathways. nih.gov While not directly demonstrated for 6,8-Dimercapto-7H-purin-2-ol, its redox-active thiol groups suggest a potential to interact with such redox-sensitive signaling cascades.

Perturbation of Gene Expression Profiles (based on drug perturbation studies in cell lines)

Investigations into how 6,8-Dimercapto-7H-purin-2-ol and related compounds alter gene expression have revealed effects on protein homeostasis and splicing. Studies on proteostasis regulators, which include the structurally similar compound 2,6-dithiopurine (B145636), found that they can elevate the gene expression of α-galactosidase A (GLA). researchgate.net Further transcriptional analysis of these regulators identified a variety of modulated genes involved in proteostasis, suggesting that dithiopurines could impact the cellular machinery responsible for protein folding and stability. researchgate.net

In a different context, 6,8-Dimercapto-7H-purin-2-ol (referred to as 2,8-dimercapto-6-hydroxypurine) was tested in a cell-based reporter system designed to screen for compounds that affect exon skipping. In C2C12E23 myoblast cells, the compound was shown to enhance the expression of a Green Fluorescent Protein (GFP) reporter, indicating an influence on the processing of the target pre-mRNA. nih.gov This suggests that the compound can perturb gene expression at the level of RNA splicing.

Interplay with Cellular Metabolic Pathways (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway in cell models)

Cellular metabolism relies on central pathways like glycolysis and the pentose phosphate pathway (PPP) to generate energy and biosynthetic precursors. Glycolysis is a ten-step enzymatic pathway in the cytoplasm that converts a glucose molecule into two molecules of pyruvate, producing ATP and NADH in the process. nih.govwikipedia.org The PPP runs parallel to glycolysis and is critical for producing NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for generating pentose sugars for nucleotide synthesis.

Direct experimental evidence specifically linking 6,8-Dimercapto-7H-purin-2-ol to the modulation of glycolysis or the pentose phosphate pathway in cell models is not extensively documented in the reviewed literature. However, as a purine (B94841) analogue, its primary metabolic influence is expected to be within the realm of nucleotide metabolism.

The compound 6,8-Dimercapto-7H-purin-2-ol, as a purine derivative, is anticipated to interact with the purine metabolic network. Thiopurines are known substrates for enzymes within the purine salvage pathway. This pathway allows cells to recycle purine bases from the degradation of DNA and RNA to synthesize new nucleotides. Key enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT), convert purine bases into nucleotides. nih.gov

Thiopurines can be metabolized by enzymes like thiopurine methyltransferase (TPMT) and xanthine (B1682287) oxidase (XO). The metabolites of thiopurines, such as thio-deoxyguanosine triphosphate (TdGTP), can be incorporated into DNA and RNA, leading to cytotoxicity and apoptosis, which forms the basis of their use as therapeutic agents. pharmgkb.org Studies suggest that 6,8-Dimercapto-7H-purin-2-ol may act by inhibiting certain enzymes involved in purine metabolism, thereby modulating these pathways.

Redox homeostasis is the critical balance between the production of reactive oxygen species (ROS) and their elimination by antioxidant systems. nih.gov An imbalance favoring ROS production leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids. nih.govnih.gov

The structure of 6,8-Dimercapto-7H-purin-2-ol contains two thiol (-SH) groups, which are known to be highly redox-active. These functional groups suggest that the compound can participate in redox reactions and may possess antioxidant properties, potentially protecting cells from oxidative stress. Research has pointed towards an "in vitro assessment of relief to oxidative stress" by this compound, supporting its role in modulating cellular redox balance. pastic.gov.pk The ability of various thiol-containing compounds, particularly dithiols, to facilitate reduction reactions further underscores the potential for 6,8-Dimercapto-7H-purin-2-ol to interact with and influence the redox state of the cell. oup.com

Purine Salvage Pathway Modulation in Cellular Contexts

In Vitro Cytotoxicity and Antiproliferative Mechanisms in Cell Lines (without clinical data)

The antiproliferative and cytotoxic effects of 6,8-Dimercapto-7H-purin-2-ol and its derivatives have been evaluated in various cell line models. Derivatives of the compound were investigated for their anticancer potential against triple-negative breast cancer (TNBC) cell lines. These studies demonstrated significant cytotoxicity, with several analogues exhibiting potent activity.

| Cell Line | Compound Type | Observed Activity |

|---|---|---|

| MDA-MB-231 | New Analogues (7) | IC₅₀ ≤ 50 μM |

| MDA-MB-436 | New Analogues (7) | IC₅₀ ≤ 50 μM |

Beyond cancer cell lines, the compound has demonstrated cytotoxic effects on non-cancerous cells in a model of reproductive toxicology. In studies using male rats, administration of 6,8-Dimercapto-7H-purin-2-ol led to a significant decrease in the population of Sertoli and Leydig cells within the testes and resulted in arrested spermatogenesis. who.int This indicates a potent cytotoxic and antiproliferative effect on these specific testicular cell types. who.int The related compound, 2,6-dithiopurine, has also been noted for its cellular toxicity. The mechanism of cytotoxicity for thiopurines often involves their metabolic conversion and subsequent incorporation into nucleic acids, which disrupts DNA replication and repair, ultimately triggering apoptosis. pharmgkb.org

Advanced Research and Analytical Techniques for 6,8 Dimercapto 7h Purin 2 Ol Studies

High-Resolution Spectroscopic Techniques (e.g., advanced NMR, Mass Spectrometry)

High-resolution spectroscopic techniques are indispensable for the structural characterization of 6,8-Dimercapto-7H-purin-2-ol and its analogs. Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed insights into the molecular framework and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the tautomeric forms of 6,8-Dimercapto-7H-purin-2-ol. The compound can exist in several tautomeric states, including the thiol-thione and keto-enol forms. High-resolution ¹H and ¹³C NMR spectra, often in solvents like dimethyl sulfoxide (B87167) (DMSO), can help distinguish between these forms. nih.gov For instance, the chemical shifts of protons and carbons attached to or near the sulfur and oxygen atoms are particularly informative. encyclopedia.pub In related hydroxy- and thio-substituted purines, differences in chemical shift patterns in both solution and solid-state NMR have been used to identify the predominant tautomers. nih.gov The presence of broad peaks in ¹H NMR spectra can indicate exchangeable protons, such as those on the thiol (-SH), hydroxyl (-OH), and amine (-NH) groups. uoc.gr

Expected ¹H and ¹³C NMR Characteristics: While specific experimental data for 6,8-Dimercapto-7H-purin-2-ol is not readily available in public literature, predictions can be made based on analogous structures.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| C2-SH | Variable, broad | ~170-180 (Thione C=S) | Thiol proton chemical shift is highly dependent on solvent and concentration. The carbon shift reflects the thione character. |

| C6-OH | Variable, broad | ~155-165 (Keto C=O) | Hydroxyl proton is exchangeable. The carbon shift is indicative of the keto form. |

| C8-SH | Variable, broad | ~175-185 (Thione C=S) | Similar to the C2-thiol, the proton shift is variable. The carbon shift is in the thione region. |

| N-H | ~7.0-9.0 (imidazole), ~11.0-13.0 (pyrimidine) | N/A | Chemical shifts for N-H protons are influenced by hydrogen bonding and tautomerism. |

| C4, C5 | ~140-150 (C4), ~110-120 (C5) | Aromatic carbons within the purine (B94841) ring system. | |

| H8 | ~7.5-8.5 | N/A | The chemical shift of the C8-H proton (in the non-thiol tautomer) would be in the aromatic region. |

Mass Spectrometry (MS): High-resolution mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI), is crucial for confirming the molecular weight and elemental composition of 6,8-Dimercapto-7H-purin-2-ol. The exact mass measurement provides a high degree of confidence in the compound's identity. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns, which can help in the structural elucidation of the parent molecule and its metabolites. In the analysis of purine metabolites, LC-MS/MS is the technique of choice for its sensitivity and specificity. plos.orgnih.gov

Chromatographic and Separation Science Methodologies (e.g., HPLC, LC-MS)

Chromatographic techniques are fundamental for the separation, purification, and quantification of 6,8-Dimercapto-7H-purin-2-ol and its metabolites from complex mixtures, including biological samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of thiopurines. nih.govdiva-portal.orgukm.mysemanticscholar.org Reversed-phase HPLC with UV detection is a common setup. For a compound like 6,8-Dimercapto-7H-purin-2-ol, which is polar, specific column chemistries and mobile phases are required for effective separation. A typical method might involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. sielc.com Method validation according to international guidelines is crucial for clinical applications to ensure selectivity, specificity, linearity, accuracy, and precision. nih.govsemanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a highly sensitive and selective method for the analysis of purine analogs. bohrium.comchromatographyonline.com LC-MS/MS is particularly powerful for quantifying low levels of metabolites in biological matrices like plasma and urine. plos.orgnih.govmdpi.com The use of internal standards, often isotopically labeled versions of the analyte, is common to ensure accurate quantification. mdpi.com For MS-compatible applications, volatile mobile phase additives like formic acid are used instead of non-volatile salts like phosphate. sielc.com

| Technique | Typical Column | Mobile Phase Example | Detection | Application |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water with phosphoric acid sielc.com | UV, Diode Array (DAD) nih.gov | Purity assessment, quantification in pharmaceutical formulations. |

| LC-MS/MS | Reversed-phase, HILIC | Acetonitrile/Water with formic acid sielc.com | Tandem Mass Spectrometry | Quantification of metabolites in biological fluids (plasma, urine). plos.orgmdpi.com |

Application of Cheminformatics and Bioinformatics Tools

Cheminformatics and bioinformatics tools play a crucial role in modern drug discovery and development by enabling the analysis of large datasets, prediction of properties, and modeling of interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. tandfonline.comresearchgate.net For purine derivatives, 2D and 3D-QSAR studies have been conducted to understand the structural requirements for their activity against various biological targets, such as protein kinases. tandfonline.commdpi.com These models use molecular descriptors (e.g., steric, electronic, and hydrophobic properties) to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. tandfonline.commdpi.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtpcj.orgtpcj.orgmazums.ac.ir In the context of 6,8-Dimercapto-7H-purin-2-ol, docking studies can be used to predict its binding mode within the active site of a target enzyme. This provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov Such studies have been performed for numerous purine analogs against targets like cyclin-dependent kinases (CDKs) and purine nucleoside phosphorylase (PNP). nih.govmazums.ac.ir

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target protein over time. These simulations can assess the stability of the predicted binding pose from molecular docking and reveal conformational changes in both the ligand and the protein upon binding. nih.govnih.gov For purine analogs, MD simulations have been used to verify the stability of ligand-protein complexes and to understand the dynamic nature of the interactions. nih.gov

ADME/T Prediction: Cheminformatics tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) properties of drug candidates. mazums.ac.ir For purine analogs, these tools can assess properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize compounds for further development. tpcj.orgtpcj.org

Future Perspectives and Emerging Research Directions for 6,8 Dimercapto 7h Purin 2 Ol

The purine (B94841) scaffold is a cornerstone in medicinal chemistry, and its derivative, 6,8-Dimercapto-7H-purin-2-ol, continues to garner interest for its unique chemical properties and biological activities. Future research is poised to unlock its full potential through innovative synthetic methods, deeper mechanistic understanding, and the application of cutting-edge technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.